molecular formula C9H12N2O B1493241 (1-Aminoindolin-5-yl)methanol CAS No. 2098003-65-5

(1-Aminoindolin-5-yl)methanol

Cat. No. B1493241
CAS RN: 2098003-65-5
M. Wt: 164.2 g/mol
InChI Key: XEMAJHBHMITFFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1-Aminoindolin-5-yl)methanol” can be analyzed using tools like MolView , which allows you to draw a molecule and convert it into a 3D model for visualization.

Scientific Research Applications

Lipid Dynamics Study Using Methanol

Research has shown that methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. Methanol's influence on the structure-function relationship associated with bilayer composition highlights the importance of solvent choice in biomembrane and proteolipid studies (Nguyen et al., 2019).

Electrochemical Synthesis Utilizing Methanol

An electrocatalytic protocol has been developed for synthesizing 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source. This method provides an efficient approach to accessing deuterated N-heterocycles, demonstrating methanol's utility in electrochemical synthesis and highlighting its potential in generating functional chemical structures (Liu, Xu, & Wei, 2021).

Enzymatic Resolution in Chemical Synthesis

The use of enzymatic resolution for synthesizing enantiomers of calycotomine showcases the application of amino alcohols in producing chiral compounds. This process underlines the versatility of amino alcohols in facilitating stereospecific chemical syntheses (Schönstein, Forró, & Fülöp, 2013).

Polymer and Nanoparticle Research

The electropolymerization of 5-Aminoindole on graphene-modified electrodes and its subsequent use as a substrate for Pt particle electrodeposition exemplifies the intersection of material science and electrochemistry. This research highlights the potential of aminoindole derivatives in enhancing the electrocatalytic properties of materials for applications such as fuel cells (Yue et al., 2013).

Fluorescent Labeling for Biomedical Analysis

The discovery of 6-Methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media demonstrates the application of aminoindole derivatives in fluorescent labeling. This advancement could significantly impact biomedical analysis by providing stable, high-intensity fluorescent labeling agents (Hirano et al., 2004).

properties

IUPAC Name

(1-amino-2,3-dihydroindol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-11-4-3-8-5-7(6-12)1-2-9(8)11/h1-2,5,12H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMAJHBHMITFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminoindolin-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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